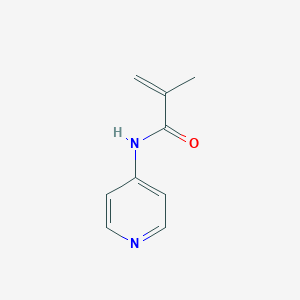![molecular formula C24H29FN4O B289226 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in the scientific community due to its potential for various therapeutic applications.
作用機序
The exact mechanism of action of 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation, angiogenesis, and apoptosis. It has also been found to interact with various receptors in the central nervous system, leading to its potential therapeutic applications in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation, angiogenesis, and apoptosis. It has also been found to interact with various receptors in the central nervous system, leading to its potential therapeutic applications in neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has also been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its high cost and complex synthesis method.
将来の方向性
There are several future directions for the research on 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone. One of the future directions is to study its potential in the treatment of various neurodegenerative disorders. Another future direction is to study its potential in combination therapy with other anticancer drugs for the treatment of cancer. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also a future direction for research.
合成法
The synthesis of 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid in the presence of a catalyst to form 4-(4-fluorophenyl)-3-nitrobenzoic acid. The second step involves the reduction of 4-(4-fluorophenyl)-3-nitrobenzoic acid with iron powder and hydrochloric acid to form 4-(4-fluorophenyl)-3-aminobenzoic acid. The third step involves the reaction of 4-(4-fluorophenyl)-3-aminobenzoic acid with 1-ethylpropylpiperazine and formaldehyde to form 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone.
科学的研究の応用
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C24H29FN4O |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-[(4-pentan-3-ylpiperazin-1-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H29FN4O/c1-3-19(4-2)28-15-13-27(14-16-28)17-23-26-22-8-6-5-7-21(22)24(30)29(23)20-11-9-18(25)10-12-20/h5-12,19H,3-4,13-17H2,1-2H3 |
InChIキー |
DQUKJAXVQOZANT-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
正規SMILES |
CCC(CC)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)


![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)